Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 2058515-81-2, molecular formula: C₁₅H₁₄FN₃O₃, molecular weight: 303.29 g/mol) is a high-purity intermediate used in pharmaceutical research and development. Its structure features a fused bicyclic imidazopyrazine core with a 4-fluorophenyl substituent at position 6, an 8-oxo group, and an ethyl ester moiety at position 2. This compound is notable for its role as a precursor in synthesizing bioactive molecules targeting infectious diseases, cancer, and neurological disorders .
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-2-22-15(21)12-8-19-7-11(18-14(20)13(19)17-12)9-3-5-10(16)6-4-9/h3-6,8,11H,2,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFCIMOOKDALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 283.29 g/mol |
| CAS Number | Not available |
| MDL Number | MFCD28506365 |
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibit promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrazines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds could inhibit the growth of breast and lung cancer cells through modulation of apoptotic pathways and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have been attributed to the compound in various models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression.
The biological activities of ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system, reducing oxidative damage.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and inflammation.
Case Studies
- Anticancer Efficacy : In a study involving a panel of cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Testing : A series of agar diffusion tests revealed that the compound inhibited bacterial growth with zones of inhibition ranging from 12 to 20 mm against tested strains.
- Neuroprotection : In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
The following table compares key structural and functional attributes of Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with related compounds:
Key Structural and Functional Differences
In contrast, the 8,8-dimethyl substituent in 2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine introduces steric bulk, which may reduce metabolic degradation but limit solubility .
Functional Groups at Position 8 :
- The 8-oxo group in the target compound is critical for hydrogen bonding with biological targets (e.g., malaria parasite kinases), whereas nitro or benzyloxy groups (as in 5,6-Dimethyl-2-nitro-8-benzyloxyimidazopyrazine ) confer redox activity for antiparasitic effects .
Ester vs. Amide/Carbohydrazide Derivatives :
- The ethyl ester in the target compound is a common prodrug strategy to enhance bioavailability. In contrast, hydrazide derivatives (e.g., 8a–k from ) exhibit direct antibacterial activity due to improved membrane penetration .
Antimicrobial Activity
- The target compound’s hydrazone derivatives (e.g., 8a–k ) showed 80–92% yield in synthesis and moderate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) .
- 5,6-Dimethyl-2-nitroimidazopyrazine derivatives demonstrated superior antimalarial activity (IC₅₀: 0.1–1 µM against Plasmodium falciparum) due to nitro group-mediated oxidative stress .
Cancer Therapeutics
- 2-(4-Fluorophenyl)-8,8-dimethylimidazopyrazine inhibited Gaq-protein signaling (IC₅₀: 50 nM), making it a candidate for combination therapies with cytostatic agents .
Pharmacokinetic Properties
- The 4-fluorophenyl group increases metabolic stability compared to non-halogenated analogues (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) but reduces aqueous solubility (logP: ~2.5 vs. 1.8) .
Q & A
Basic: What are the recommended synthetic routes for Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?
Answer:
The compound can be synthesized via multi-step protocols involving cyclocondensation and functional group transformations. A common approach includes:
Multi-component reactions : Reacting fluorinated benzaldehyde derivatives (e.g., 4-fluorobenzaldehyde) with cyclic ketones (e.g., tetrahydronaphthalene derivatives) and ethyl cyanoacetate in the presence of ammonium acetate under reflux (n-butanol) to form pyridine intermediates .
Esterification and hydrazide formation : Subsequent treatment with ethyl bromoacetate and anhydrous K₂CO₃ in acetone, followed by hydrazine hydrate in ethanol, yields acetohydrazide intermediates, which are key precursors .
Oxidation and ring closure : Borane-THF complexes or other reducing agents may be used to stabilize intermediates, though impurities (e.g., residual solvents) require careful purification via column chromatography or recrystallization .
Basic: How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
Answer:
Critical characterization methods include:
- ¹H/¹³C NMR : Signals for the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons), ester carbonyl (δ ~165–170 ppm), and tetrahydroimidazo-pyrazine ring protons (δ ~3.0–4.5 ppm for CH₂ groups) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
- IR : Ester carbonyl stretches (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) differentiate it from non-esterified analogs .
Advanced: How can researchers address low yields or instability during synthesis of the tetrahydroimidazo-pyrazine core?
Answer:
Instability often arises from:
- Oxygen sensitivity : Use inert atmospheres (N₂/Ar) and degassed solvents to prevent oxidation of the tetrahydroimidazo-pyrazine ring .
- Silica gel interactions : Avoid prolonged exposure during column chromatography; instead, use reverse-phase HPLC for purification .
- Impurity mitigation : For borane-mediated steps, thorough quenching with methanol and repeated solvent evaporation reduces residual borane .
Advanced: What methodologies are used to evaluate its biological activity, and how are contradictory IC₅₀ values resolved?
Answer:
- In vitro assays : Antimalarial activity is tested against Plasmodium falciparum strains (e.g., 3D7, W2) using SYBR Green fluorescence assays. Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7) .
- Contradictory data : Variability in IC₅₀ values (e.g., >10 nM vs. 5520 nM for analogs) may stem from:
| Compound Example | IC₅₀ (3D7) | IC₅₀ (W2) |
|---|---|---|
| N,2-Bis(4-fluorophenyl) analog | >10 nM | 5520 nM |
| Tetrahydroimidazo-pyrazine derivative | 200 nM | 175 nM |
| Adapted from antimalarial SAR data |
Advanced: How can computational modeling guide structural optimization for target binding?
Answer:
- Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., PfCYP51 for antimalarials, human kinases for anticancer activity). Focus on:
- DFT calculations : Optimize reaction pathways for synthesizing derivatives (e.g., N-aryl-7-oxo analogs) with higher metabolic stability .
Basic: What purification techniques are optimal for isolating the compound from complex reaction mixtures?
Answer:
- Normal-phase chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves ester-containing products .
- Recrystallization : Use ethanol/water mixtures (70:30) to precipitate pure product .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .
Advanced: How does the 4-fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?
Answer:
- Electron-withdrawing effect : Fluorine increases ring electron deficiency, enhancing interactions with enzymatic π-systems (e.g., PfDHODH in malaria) .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .
- Comparative data : Fluorinated analogs show 3–5× lower IC₅₀ than methyl or chloro derivatives in antimalarial assays .
Basic: What safety protocols are recommended for handling intermediates like borane-THF?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
